2-Fluoro-3-(pyridin-4-yl)benzoic acid
Description
2-Fluoro-3-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core
Properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGERFAVNNAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source, such as potassium fluoride, under basic conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated benzoic acid .
Industrial Production Methods
Industrial production of 2-Fluoro-3-(pyridin-4-yl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the benzoic acid moiety.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Potassium Fluoride: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used to facilitate redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Mechanism of Action: The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It has shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines.
- Case Study Data:
Cell Line IC50 (µM) A549 (Lung) 2.5 MCF-7 (Breast) 3.0 HCT-116 (Colon) 1.8
-
Anti-inflammatory Properties
- The compound has demonstrated the ability to inhibit TNF-alpha release in response to inflammatory stimuli, indicating potential use in treating inflammatory diseases.
- IC50 Value: Approximately 0.5 µM in assays measuring TNF-alpha inhibition .
Materials Science
- Coordination Polymers
- Research has explored the use of this compound in the synthesis of luminescent coordination polymers. These materials exhibit unique magnetic and electronic properties that can be utilized in advanced material applications.
- A notable study reported the synthesis of d10 metal coordination polymers using this compound, highlighting its role as a ligand that stabilizes metal centers .
Agrochemicals
- Pesticide Development
- The compound serves as a building block for developing agrochemicals, particularly herbicides and fungicides. Its fluorinated structure enhances biological activity and selectivity towards target pests.
- Case studies indicate improved efficacy when used in formulations targeting specific plant pathogens, showcasing its potential as a lead compound in agrochemical research .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(pyridin-3-yl)benzoic acid
- 3-Fluoro-4-(pyridin-2-yl)benzoic acid
- 2-Fluoro-3-(pyridin-2-yl)benzoic acid
Uniqueness
2-Fluoro-3-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Biological Activity
2-Fluoro-3-(pyridin-4-yl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in enzyme inhibition and as a pharmacological tool in various biochemical assays. The presence of the fluorine atom enhances its lipophilicity and binding affinity, making it a valuable candidate for further research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzoic acid moiety
- A pyridine ring substituted at the 4-position
- A fluorine atom at the 2-position of the benzoic acid
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The fluorine substitution is known to enhance binding affinity, which can lead to modulation of enzymatic activity. This compound has been studied for its role as a potential inhibitor of various kinases, including GRK (G protein-coupled receptor kinases), which are crucial in numerous signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Anticancer Potential :
Case Studies and Research Findings
A number of studies have focused on the biological evaluation of fluorinated benzoic acids, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
